molecular formula C12H18N2O B1501033 (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol CAS No. 939986-82-0

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol

Cat. No.: B1501033
CAS No.: 939986-82-0
M. Wt: 206.28 g/mol
InChI Key: NFEBSMSULMRMFL-UHFFFAOYSA-N
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Description

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a pyridine ring substituted with a methyl group at the 4-position and a piperidine ring with a hydroxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:

  • Formation of the Pyridine Core: : The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Methylation: : The pyridine ring is then methylated at the 4-position using methylating agents like methyl iodide or dimethyl sulfate.

  • Piperidine Formation: : The piperidine ring is formed through cyclization reactions, often involving the reaction of a linear precursor with a suitable cyclizing agent.

  • Hydroxymethylation: : Finally, the hydroxymethyl group is introduced at the 3-position of the piperidine ring using reagents like formaldehyde and reducing agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the pyridine or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : 4-Methylpyridine-2-carboxylic acid.

  • Reduction: : 4-Methylpiperidine.

  • Substitution: : Various substituted pyridines and piperidines.

Scientific Research Applications

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, such as antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

  • Industry: : Employed in the production of various chemical products, such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: can be compared with other similar compounds, such as:

  • 4-Methylpiperidine: : Similar structure but lacks the pyridine ring.

  • 4-Methylpyridine-2-carboxylic acid: : Contains the same pyridine ring but with a carboxylic acid group instead of the hydroxymethyl group.

  • Piperidine: : A simpler cyclic amine without the methyl or pyridine groups.

This compound .

Properties

IUPAC Name

[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-4-5-13-12(7-10)14-6-2-3-11(8-14)9-15/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEBSMSULMRMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671520
Record name [1-(4-Methylpyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-82-0
Record name 1-(4-Methyl-2-pyridinyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(4-Methylpyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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